molecular formula C8H7IOS B14461498 S-Phenyl iodoethanethioate CAS No. 67532-83-6

S-Phenyl iodoethanethioate

Cat. No.: B14461498
CAS No.: 67532-83-6
M. Wt: 278.11 g/mol
InChI Key: YSEIRMTWYIYLOW-UHFFFAOYSA-N
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Description

S-Phenyl iodoethanethioate is an organosulfur compound characterized by the presence of a phenyl group attached to an iodoethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl iodoethanethioate typically involves the reaction of phenylthiol with iodoethane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C6H5SH+CH3CH2IC6H5SCH2CH3+HI\text{C}_6\text{H}_5\text{SH} + \text{CH}_3\text{CH}_2\text{I} \rightarrow \text{C}_6\text{H}_5\text{S}\text{CH}_2\text{CH}_3 + \text{HI} C6​H5​SH+CH3​CH2​I→C6​H5​SCH2​CH3​+HI

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

S-Phenyl iodoethanethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or other reduced sulfur species.

    Substitution: Nucleophilic substitution reactions can replace the iodine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethanethioates depending on the nucleophile used.

Scientific Research Applications

S-Phenyl iodoethanethioate has several applications in scientific research:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Phenyl iodoethanethioate involves its reactivity with various nucleophiles and electrophiles. The phenyl group can stabilize intermediates through resonance, while the iodine atom can act as a leaving group in substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the phenyl and iodoethanethioate groups.

Comparison with Similar Compounds

Similar Compounds

    Phenylthiol: Similar sulfur-containing compound but lacks the iodoethanethioate moiety.

    Iodoethane: Contains the iodine atom but lacks the sulfur group.

    Phenyl iodide: Contains both phenyl and iodine but lacks the ethanethioate group.

Properties

CAS No.

67532-83-6

Molecular Formula

C8H7IOS

Molecular Weight

278.11 g/mol

IUPAC Name

S-phenyl 2-iodoethanethioate

InChI

InChI=1S/C8H7IOS/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

YSEIRMTWYIYLOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)CI

Origin of Product

United States

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